N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
Overview
Description
N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea, also known as EMBI, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. EMBI belongs to the class of benzoxadiazole derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune response.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has also been found to reduce the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage. In addition, N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been found to exhibit fluorescent properties, making it a potential tool for imaging biological systems.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is also stable and can be stored for long periods of time. However, N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea. One potential direction is to further investigate its anti-inflammatory properties, particularly its potential as a COX-2 inhibitor. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to investigate the in vivo effects of N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea, particularly its potential applications in animal models. Finally, there is potential for the development of new derivatives of N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea that may exhibit improved properties for scientific research.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further research. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been studied for its anti-inflammatory properties, as well as its potential as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-26-14-5-3-13(4-6-14)20-19(28)21-15-7-8-16(18-17(15)22-27-23-18)24-9-11-25-12-10-24/h3-8H,2,9-12H2,1H3,(H2,20,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVAIFGMTWQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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